4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide
Description
4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Properties
IUPAC Name |
4-methyl-N-[(Z)-3-oxo-3-(pyridin-4-ylmethylamino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-15-4-6-17(7-5-15)20(25)24-19(13-18-3-2-12-27-18)21(26)23-14-16-8-10-22-11-9-16/h2-13H,14H2,1H3,(H,23,26)(H,24,25)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWFLIOYHXKMHQ-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387504 | |
| Record name | 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6239-01-6 | |
| Record name | 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-thiophen-2-yl-vinylamine to form the amide linkage. The final step involves the reaction of the resulting compound with pyridin-4-ylmethyl isocyanate to introduce the carbamoyl group .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times would also be crucial in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiophene and pyridine rings.
Reduction: Reduced forms of the carbonyl and carbamoyl groups.
Substitution: Substituted derivatives at the pyridine and thiophene rings.
Scientific Research Applications
4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the thiophene and vinyl groups.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a similar pyridine core but different substituents.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Shares the benzamide core but has different functional groups.
Uniqueness
4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiophene and vinyl groups, along with the pyridine and benzamide cores, makes it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
